molecular formula C12H10O4 B2768281 Ethyl 5-formyl-1-benzofuran-2-carboxylate CAS No. 10035-37-7

Ethyl 5-formyl-1-benzofuran-2-carboxylate

Cat. No.: B2768281
CAS No.: 10035-37-7
M. Wt: 218.208
InChI Key: HPIWMMIIJOHZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-formyl-1-benzofuran-2-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of an ethyl ester group at the 2-position, a formyl group at the 5-position, and a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-formyl-1-benzofuran-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.

    Esterification: The ethyl ester group can be introduced through esterification reactions involving ethanol and carboxylic acid derivatives under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzofuran core can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions ortho or para to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating mixture (HNO3 and H2SO4), Halogenating agents (Br2, Cl2)

Major Products

    Oxidation: Ethyl 5-carboxy-1-benzofuran-2-carboxylate

    Reduction: Ethyl 5-hydroxymethyl-1-benzofuran-2-carboxylate

    Substitution: Various substituted benzofuran derivatives depending on the substituent introduced

Scientific Research Applications

Ethyl 5-formyl-1-benzofuran-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-benzofuran-2-carboxylate
  • Ethyl 5-bromobenzofuran-2-carboxylate
  • Ethyl 5-nitrobenzofuran-2-carboxylate

Uniqueness

Ethyl 5-formyl-1-benzofuran-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its amino, bromo, or nitro analogs. The formyl group allows for specific chemical transformations, such as oxidation to carboxylic acids or reduction to alcohols, which are not possible with the other substituents. This versatility makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.

Properties

IUPAC Name

ethyl 5-formyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIWMMIIJOHZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of the compound 26 (2.53 g, 11.49 mmol) in DCM (70 ml) was added MnO2 (9.99 g, 114.9 mmol). The reaction mixture was stirred at room temperature for 16 h and then filtered through a celite pad. The filtrate was concentrated in vacuum to give the title compound 27 (2.19 g, 87%) as a white solid. 1H-NMR (DMSO) δ: 10.07 (s, 1H), 8.40-8.39 (m, 1H), 8.03 (dd, J=8.6, 1.6 Hz, 1H), 7.93-7.92 (m, 2H), 4.38 (q, J=7.1 Hz, 2H); 1.35 (t, J=7.0, 3H).
Name
compound 26
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
9.99 g
Type
catalyst
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

4-Hydroxyisophthalaldehyde (TCI America) (10.75 g, 71.6 mmol) in CH3CN (150 mL) was treated with K2CO3 (10.1 g, 1 eq.) and ethyl bromoacetate (8.0 mL, 1 eq.). The mixture was heated at 90° C. for 18 h, then cooled and concentrated under vacuum. The residue was partitioned between EtOAc and water. The organic layer was dried over sodium sulfate and concentrated under vacuum. The crude product was purified on the Combiflash system with a 220 g silica gel column, eluting with hexanes/EtOAc. The product was obtained as a white solid, 3.8 g. 1H NMR (CDCl3) 10.08 (s, 1H, CHO), 8.24 (m, 1H), 8.01 (m, 1H), 7.72 (d, 1H), 7.63 (m, 1H), 4.48 (q, 2H, OCH2), 1.44 (t, 3H, OCH2CH3); m/z 218.94 [M+H]+.
Quantity
10.75 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.